molecular formula C10H8BClO2 B2834564 (2-Chloronaphthalen-1-yl)boronic acid CAS No. 2210262-72-7

(2-Chloronaphthalen-1-yl)boronic acid

Cat. No. B2834564
CAS RN: 2210262-72-7
M. Wt: 206.43
InChI Key: XZYJWVSIBCCLNB-UHFFFAOYSA-N
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Description

(2-Chloronaphthalen-1-yl)boronic acid is a chemical compound with the molecular formula C10H8BClO2 and a molecular weight of 206.43 . It is commonly used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of (2-Chloronaphthalen-1-yl)boronic acid consists of a naphthalene ring substituted with a chlorine atom and a boronic acid group .


Chemical Reactions Analysis

Boronic acids, including (2-Chloronaphthalen-1-yl)boronic acid, are widely used in Suzuki–Miyaura cross-coupling reactions, a type of transition metal-catalyzed carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

(2-Chloronaphthalen-1-yl)boronic acid is a powder with a molecular weight of 206.43 . It has a predicted boiling point of 414.8°C and a predicted density of 1.35 g/cm3 .

Scientific Research Applications

Decarboxylative Borylation Decarboxylative borylation demonstrates a significant application of boronic acids, including (2-Chloronaphthalen-1-yl)boronic acid analogs, in synthesizing complex molecules. This process involves the replacement of carboxylic acids with boronate esters, leveraging nickel catalysis. It's particularly noted for its role in late-stage molecule modification, leading to the creation of potent in vitro inhibitors for treating inflammatory lung diseases. The method's broad scope and excellent functional group compatibility allow for the transformation of various drug molecules and natural products into their boronic acid counterparts, facilitating the synthesis of pharmaceuticals like Velcade and Ninlaro, as well as discovering potent human neutrophil elastase inhibitors (Li et al., 2017).

Iron(III) Ion-Selective Sensing In another study, boronic acid derivatives were utilized to enhance the performance of sensors for iron(III) ions. Through modifications including the use of chloronaphthalene, these sensors showed improved sensitivity and selectivity for iron(III) over other cations, demonstrating the versatility of boronic acids in environmental and analytical chemistry applications (Gupta et al., 2007).

Metal-Free Photoinduced C-H Borylation The metal-free photoinduced C-H borylation of alkanes represents a novel application of boronic acids. This technique allows for the direct functionalization of C-H bonds in alkanes to create valuable organoboron reagents without the need for precious-metal catalysts. The process showcases the potential of boronic acids in facilitating sustainable and efficient chemical transformations under mild conditions (Shu et al., 2020).

Organic Electronic Materials Boronic acids are crucial in the development of organic electronic materials, as evidenced by the use of boron subphthalocyanines (BsubPcs). These materials have shown promise in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), highlighting the role of boronic acid derivatives in advancing electronic and photonic technologies (Morse & Bender, 2012).

Reactivity and Sensing Applications Boronic acids' unique reactivity towards diols and their ability to form cyclic esters underlie their widespread use in sensing applications, particularly for glucose monitoring in diabetes management. This reactivity also extends to the design of chemosensors for detecting various biologically relevant species, underscoring the importance of boronic acids in biomedical research and diagnostics (Iwatsuki et al., 2007).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required .

Future Directions

Boronic acids, including (2-Chloronaphthalen-1-yl)boronic acid, have been recognized for their utility as reagents in transition metal-catalyzed transformations . Future research may focus on developing new chemistries using boron to fuel emergent sciences .

properties

IUPAC Name

(2-chloronaphthalen-1-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BClO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYJWVSIBCCLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=CC=CC=C12)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloronaphthalen-1-yl)boronic acid

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